molecular formula C7H7NO B1589883 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile CAS No. 53750-68-8

7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile

Cat. No.: B1589883
CAS No.: 53750-68-8
M. Wt: 121.14 g/mol
InChI Key: AHQSHUPQQYFVER-UHFFFAOYSA-N
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Description

7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile is a bicyclic organic compound with the molecular formula C7H7NO. It is characterized by a unique structure that includes an oxabicycloheptene ring system and a nitrile group.

Scientific Research Applications

7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile has several applications in scientific research:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile typically involves the Diels-Alder reaction, a well-known cycloaddition reaction. One efficient method is the reaction of furan with acrylonitrile under controlled conditions to form the desired bicyclic structure . The reaction is highly diastereoselective and can be carried out under mild conditions, making it suitable for large-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of the Diels-Alder reaction can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile involves its reactivity due to the strained bicyclic structure and the presence of the nitrile group. The compound can participate in various chemical reactions, including cycloadditions and nucleophilic substitutions, which are facilitated by the electron-deficient nature of the nitrile group . These reactions enable the formation of complex molecular architectures and functionalized derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile is unique due to its combination of a bicyclic structure and a nitrile group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and materials science .

Properties

IUPAC Name

7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c8-4-5-3-6-1-2-7(5)9-6/h1-2,5-7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQSHUPQQYFVER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC(C1C#N)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481101
Record name 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53750-68-8
Record name 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to obtain 7-Oxabicyclo[2.2.1]heptan-2-one from 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile?

A1: 7-Oxabicyclo[2.2.1]heptan-2-one can be synthesized from this compound through a multi-step process. First, a Diels-Alder reaction between furan and α-chloroacrylonitrile produces a mixture of exo- and endo-2-chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile. [] Subsequent catalytic hydrogenation of the double bond followed by hydrolysis, acyl azide formation, Curtius rearrangement, and hydrolysis of the resulting α-chloro isocyanates yields the desired 7-Oxabicyclo[2.2.1]heptan-2-one. []

Q2: How does the stereochemistry of this compound affect its reactivity in ring-opening/cross metathesis (ROCM) reactions?

A2: Research shows distinct reactivity differences between exo- and endo-2-cyano-7-oxanorbornenes (another name for this compound) in ROCM reactions with allyl alcohol or allyl acetate using ruthenium alkylidene catalysts. [] The stereochemistry influences the chemoselectivity (ROCM vs ROMP), regioselectivity (1,2- vs 1,3-product formation), and stereoselectivity (E/Z isomerism) of the reaction, highlighting the importance of stereochemical control in these transformations. []

Q3: Can you describe a specific reaction involving this compound and its structural characterization?

A3: this compound reacts with benzonitrile oxide, yielding a crystalline product. [] X-ray crystallography studies revealed the product's structure, confirming its molecular formula as C13H11NO3. [] The crystal structure analysis provided detailed information about bond lengths, bond angles, and the spatial arrangement of atoms within the molecule, contributing to a deeper understanding of the reactivity and structural features of the compound. []

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